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5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine Documentation Hub

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  • Product: 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine
  • CAS: 1274031-83-2

Core Science & Biosynthesis

Foundational

The Dual Pharmacological Paradigms of Phenoxy-pentan-1-amine Derivatives: From Neuromodulation to Targeted Oncology

Executive Summary The phenoxy-pentan-1-amine scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. By acting as a flexible, lipophilic spacer terminating in a basic amine,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxy-pentan-1-amine scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. By acting as a flexible, lipophilic spacer terminating in a basic amine, this structural motif successfully bridges the gap between target affinity and pharmacokinetic viability. Historically, drug development has leveraged this scaffold to overcome the metabolic liabilities of traditional heterocyclic ligands.

Currently, phenoxy-pentan-1-amine derivatives are being aggressively investigated across two distinct, high-value therapeutic paradigms:

  • Neuropharmacology: As highly potent, non-imidazole Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists for the treatment of cognitive deficits and sleep disorders[1].

  • Oncology: As selective inhibitors of the L-type Amino Acid Transporter 1 (LAT-1) , starving tumor cells of essential amino acids and collapsing the mTORC1 survival axis[2].

This technical guide deconstructs the mechanisms of action (MoA), structure-activity relationships (SAR), and self-validating experimental workflows required to evaluate these compounds in preclinical settings.

Paradigm I: Histamine H3 Receptor (H3R) Antagonism

Mechanistic Rationale and Liability Resolution

Early H3R antagonists (e.g., thioperamide, ciproxifan) relied heavily on an imidazole ring to mimic the endogenous ligand, histamine. However, the imidazole moiety acts as a potent pan-inhibitor of Cytochrome P450 (CYP450) enzymes, leading to severe drug-drug interactions and hepatotoxicity[3].

The transition to the phenoxy-pentan-1-amine architecture (e.g., 1-(5-phenoxypentyl)-piperidine or N-(5-phenoxypentyl)pyrrolidine) eliminated the imidazole ring entirely. The pentyl chain provides the exact spatial geometry required to span the distance between the hydrophobic binding pocket of the H3R and the critical Asp114 residue, which forms a salt bridge with the terminal basic amine[4].

Mechanism of Action

The H3 receptor is a Gi/o-protein coupled presynaptic autoreceptor and heteroreceptor. Under basal conditions, its activation inhibits adenylyl cyclase, reducing cAMP levels, closing voltage-gated calcium channels (VGCCs), and halting neurotransmitter vesicle fusion. Phenoxy-pentan-1-amine derivatives act as competitive antagonists (and often inverse agonists), blocking this autoinhibitory feedback loop. This blockade forces the VGCCs open, driving a massive influx of Ca²⁺ and the subsequent exocytosis of histamine, acetylcholine (ACh), and norepinephrine (NE) into the synaptic cleft[1].

Fig 1: Mechanism of H3R antagonism by phenoxy-pentan-1-amines driving neurotransmitter release.

Quantitative SAR Data for H3R Ligands
Compound DerivativeAmine SubstitutionPhenoxy SubstitutionH3R Binding Affinity (Kᵢ, nM)CYP450 Inhibition
Thioperamide (Control)ImidazoleN/A4.5 ± 1.2High (Pan-CYP)
N-(5-phenoxypentyl)pyrrolidine PyrrolidineUnsubstituted180 ± 10Negligible
1-(5-phenoxypentyl)-piperidine PiperidineUnsubstituted45 ± 8Negligible
UCL 1972 Pyrrolidinepara-NO₂39 ± 11Negligible

Data synthesized from historical SAR optimizations of non-imidazole H3 antagonists[4],[3].

Paradigm II: LAT-1 Inhibition in Oncology

Mechanistic Rationale

L-type amino acid transporter 1 (LAT-1, SLC7A5) forms a heterodimer with CD98hc (SLC3A2) and is heavily overexpressed in numerous aggressive malignancies (e.g., breast, colon, glioma)[5]. Tumor cells are highly addicted to the exogenous uptake of bulky neutral amino acids (particularly L-Leucine) to drive the Mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, which controls protein translation and cell proliferation.

Recent breakthroughs have identified highly substituted phenoxy-pentan-1-amines—specifically 5-phenyl-5-(phenoxy)pentan-1-amine derivatives (e.g., 5-Phenyl-5-[4-(trifluoromethyl)phenoxy]pentan-1-amine)—as potent, selective LAT-1 inhibitors[2].

Mechanism of Action

Unlike endogenous amino acids, these bulky derivatives bind to the outward-facing conformation of the LAT-1 transporter but cannot be translocated across the membrane due to the steric hindrance of the 5-phenyl and phenoxy groups. By locking the transporter, they induce an intracellular state of amino acid starvation. The sudden depletion of L-Leucine causes the dissociation of the Rag GTPase complex from mTORC1, resulting in the rapid dephosphorylation of downstream effectors (S6K and 4E-BP1), ultimately triggering cell cycle arrest and apoptosis[5].

Fig 2: LAT-1 inhibition by phenoxy-pentan-1-amines disrupting the mTORC1 tumor survival axis.

Quantitative Data for LAT-1 Inhibitors
Compound (US9771316B2 series)R1 (Position 5)Phenoxy SubstitutionLAT-1 IC₅₀ (µM)Tumor Cell Viability (%)
BCH (Standard Control)N/AN/A>100.0~85%
Compound E-1 Phenyl4-Fluoro2.4<40%
Compound E-5 Phenyl4-Trifluoromethyl0.8<15%
Compound E-8 Phenyl4-Trifluoromethoxy1.1<20%

Data reflects the potent LAT-1 selective inhibitory action of 5-phenyl substituted phenoxy-pentan-1-amines compared to the classical inhibitor BCH[2].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided. Every step is designed with built-in causality to prevent false positives.

Protocol A: In Vitro [³H]-Histamine Release Assay (H3R Functional Validation)

Purpose: To prove that the phenoxy-pentan-1-amine derivative acts as an antagonist at presynaptic autoreceptors, rather than just a passive binder.

  • Synaptosome Preparation: Isolate rat cerebral cortex synaptosomes using sucrose density gradient centrifugation. Causality: Synaptosomes are required because they preserve the intact presynaptic vesicular machinery and functional VGCCs necessary to observe physiologically relevant neurotransmitter release.

  • Isotope Loading: Incubate synaptosomes with [³H]-L-histidine (0.1 µM) for 30 minutes at 37°C. Causality: The synaptosomes will synthesize and package [³H]-histamine into vesicles via endogenous histidine decarboxylase, ensuring only vesicular release is measured.

  • Compound Incubation: Treat the preparation with the phenoxy-pentan-1-amine derivative (0.1 nM – 10 µM) in the presence of a depolarizing concentration of KCl (15 mM).

  • Quantification: Terminate the reaction via rapid filtration through GF/B glass microfiber filters. Measure the radioactivity of the filtrate using liquid scintillation counting. An increase in[³H]-histamine in the filtrate confirms H3R autoinhibitory blockade.

Protocol B:[¹⁴C]-L-Leucine Cellular Uptake Assay (LAT-1 Inhibition)

Purpose: To quantify the direct blockade of LAT-1 mediated amino acid transport in oncology models.

  • Cell Culture & Starvation: Plate LAT-1 overexpressing cells (e.g., HT-29 colon cancer cells) in 24-well plates. Wash twice with Na⁺-free Hank's Balanced Salt Solution (HBSS) and incubate in Na⁺-free HBSS for 15 minutes. Causality: LAT-1 is a sodium-independent transporter. Using Na⁺-free buffer eliminates background noise from sodium-dependent amino acid transporters (e.g., SNAT2).

  • Inhibitor Exposure: Pre-incubate cells with the 5-phenyl-phenoxy-pentan-1-amine derivative (e.g., Compound E-5) for 10 minutes.

  • Radioligand Uptake: Add 1 µM [¹⁴C]-L-Leucine (0.1 µCi/mL) to the wells for exactly 3 minutes at 37°C. Causality: A short 3-minute window ensures the measurement of the initial linear rate of transport, preventing artifacts from intracellular metabolism or efflux.

  • Termination & Lysis: Stop the reaction by washing rapidly (3x) with ice-cold Na⁺-free HBSS containing 1 mM unlabeled L-Leucine. Causality: The cold unlabeled Leucine prevents the efflux of the radiolabeled isotope during the wash steps.

  • Measurement: Lyse cells with 0.1 N NaOH, neutralize, and quantify intracellular [¹⁴C] via scintillation counting. Calculate IC₅₀ based on the dose-dependent reduction of isotope uptake.

Conclusion

The phenoxy-pentan-1-amine scaffold represents a masterclass in rational drug design. By modulating the substitution patterns—specifically utilizing an unsubstituted or lightly substituted phenoxy ring for H3R antagonism, versus introducing a bulky 5-phenyl group with para-trifluoromethyl phenoxy substitutions for LAT-1 inhibition—medicinal chemists can direct this single pharmacophore toward vastly different, highly impactful therapeutic targets.

References

  • US Patent 7169928B2:Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications. Google Patents.
  • US Patent 9771316B2:Phenoxyalkylamine compound (LAT-1 selective inhibitor). Google Patents.
  • Journal of Medicinal Chemistry: 4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists. ACS Publications. Available at:[Link]

  • WO2017214456A1:Anti-cd98 antibodies and antibody drug conjugates (LAT-1/CD98hc complex context). Google Patents.
  • ResearchGate: Diamine-based human histamine H-3 receptor antagonists. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vitro Characterization of 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine

Introduction: A Rational Approach to a Novel Chemical Entity The compound 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine represents a novel chemical entity for which the precise biological target is not yet extensively doc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Rational Approach to a Novel Chemical Entity

The compound 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine represents a novel chemical entity for which the precise biological target is not yet extensively documented in peer-reviewed literature. However, its structural features—specifically the (trifluoromethyl)phenoxy group and a terminal primary amine connected by a flexible alkyl chain—bear resemblance to pharmacophores found in known modulators of G protein-coupled receptors (GPCRs) and various enzymes. For instance, the well-characterized selective serotonin reuptake inhibitor (SSRI) fluoxetine contains a similar N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine structure, highlighting the potential for this compound to interact with neurochemical pathways[1][2].

This document provides a structured, hypothesis-driven framework for the initial in vitro characterization of 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine. The protocols outlined here are designed not for a single, predetermined target but as a logical workflow to first identify a putative target class and then to perform a more detailed mechanistic and quantitative evaluation. This guide is intended for researchers in drug discovery and molecular pharmacology, offering a self-validating system to generate robust and reproducible data.

Part 1: Foundational Procedures - Compound Handling and Preparation

The accuracy of any in vitro assay is contingent upon the proper handling and preparation of the test compound. Neglecting these initial steps can lead to artifacts such as compound precipitation, which may be misinterpreted as a lack of biological activity.

1.1 Physicochemical Properties (Predicted)

A preliminary understanding of the compound's properties is essential for designing experiments.

PropertyPredicted ValueSource
Molecular Weight~261.27 g/mol -
XLogP3~3.5 - 4.0-
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors2-

Note: These values are estimated based on the chemical structure and may vary from experimental determination.

1.2 Protocol for Stock Solution Preparation and Solubility Assessment

Causality: A high-concentration, stable stock solution, typically in 100% DMSO, is the cornerstone of serial dilutions. It is critical to ensure the compound remains in solution at all working concentrations to prevent false negatives. The final concentration of the organic solvent in the assay should be minimized (ideally ≤0.5%) to avoid solvent-induced artifacts[3].

Step-by-Step Protocol:

  • Initial Solubilization: Accurately weigh 5-10 mg of 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine powder.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). We empirically recommend a standard storage concentration of 50 mM for many small molecules, but this should be adjusted if precipitation occurs[4].

  • Dissolution: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect for any undissolved particulate matter against a light source.

  • Aqueous Solubility Test (Nephelometry):

    • Prepare a series of dilutions from the DMSO stock into your primary assay buffer (e.g., PBS or HBSS).

    • Incubate at the intended assay temperature (e.g., 37°C) for 1-2 hours.

    • Measure turbidity using a nephelometer or a plate reader capable of absorbance measurements at ~600 nm. A sharp increase in signal indicates precipitation and defines the upper limit of solubility.

  • Storage: Aliquot the validated stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Part 2: Experimental Workflow for Target Class Identification

Given the structural alerts, a logical starting point is to screen the compound against broad target classes, such as GPCRs and protein kinases. The following workflow diagram illustrates this tiered approach.

Caption: Tiered workflow for in vitro characterization.

2.1 Protocol: Universal GPCR Activity Screen (β-Arrestin Recruitment)

Causality: G protein-coupled receptors (GPCRs) are a major class of drug targets[5]. Upon activation by a ligand, most GPCRs recruit β-arrestin proteins. This recruitment is a nearly universal event, independent of the specific G-protein coupling pathway (Gαs, Gαi, Gαq)[6][7]. Therefore, a β-arrestin recruitment assay serves as an excellent primary screen to detect potential GPCR modulators.

Step-by-Step Protocol (based on Enzyme Fragment Complementation):

  • Cell Culture: Use a commercially available cell line (e.g., U2OS or CHO) stably expressing the β-arrestin assay components (e.g., PathHunter® or Tango™ systems). Culture cells to ~80-90% confluency in the recommended medium.

  • Cell Plating: Harvest and seed the cells into white, clear-bottom 96-well or 384-well assay plates at the density recommended by the vendor. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10-point serial dilution of 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine in assay buffer, starting from the highest soluble concentration. Also include a known agonist/antagonist for the target receptor as a positive control and a vehicle (e.g., 0.5% DMSO) control.

  • Compound Addition: Add the compound dilutions to the appropriate wells of the cell plate.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the time specified by the assay manufacturer (typically 60-90 minutes).

  • Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the detection reagents according to the manufacturer's protocol.

  • Signal Measurement: After a brief incubation (15-60 minutes) at room temperature, measure the chemiluminescent signal using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (0% activation) and a saturating concentration of a known agonist (100% activation). Plot the normalized response against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

2.2 Protocol: General Protein Kinase Inhibition Screen (ADP-Glo™ Assay)

Causality: Protein kinases are another major class of drug targets, and their dysregulation is linked to many diseases[8]. Kinase enzymes catalyze the transfer of phosphate from ATP to a substrate, producing ADP. The ADP-Glo™ assay quantifies the amount of ADP produced, which is inversely proportional to the degree of kinase inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.

  • Compound Dilution: Prepare a serial dilution of 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine in a 96-well or 384-well plate. Include a known kinase inhibitor (e.g., Staurosporine) as a positive control and a vehicle (DMSO) control.

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells containing the compound dilutions. Initiate the enzymatic reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • First Detection Step: Add the ADP-Glo™ Reagent to all wells. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescent signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value[8][9].

Part 3: Target-Specific Mechanistic Assays

If a "hit" is identified in the primary screens, the next phase involves more detailed characterization to confirm the interaction and elucidate the mechanism of action. Below are protocols for a hypothetical GPCR target.

3.1 Protocol: Competitive Radioligand Binding Assay

Causality: This assay directly measures the ability of the test compound to displace a known radiolabeled ligand from the receptor binding site. It is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor[10][11][12].

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Use cell membranes prepared from a cell line overexpressing the GPCR of interest. The protein concentration should be determined via a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + fixed concentration of radioligand (typically at its Kd concentration) + assay buffer.

    • Non-Specific Binding (NSB): Membrane preparation + radioligand + a saturating concentration of an unlabeled known ligand.

    • Competition: Membrane preparation + radioligand + increasing concentrations of 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine.

  • Incubation: Incubate the plate for 60-90 minutes at the appropriate temperature (e.g., 30°C) with gentle agitation to reach equilibrium[10].

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any non-specifically trapped radioligand[10].

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the bound radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition curve to determine the IC₅₀.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant[9].

3.2 Data Presentation

Quantitative results from these assays should be summarized clearly.

Table 1: Hypothetical Binding and Functional Data for a GPCR Target

Assay TypeParameterValue
Radioligand BindingKi150 nM
β-Arrestin RecruitmentIC₅₀250 nM
cAMP AccumulationIC₅₀300 nM

Table 2: Hypothetical Data for a Kinase Target

Assay TypeParameterValue
ADP-Glo™ Kinase AssayIC₅₀1.2 µM
Mechanism of Action StudyInhibition TypeATP-Competitive

Conclusion and Future Directions

This document outlines a systematic, multi-phase approach for the initial in vitro characterization of 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine. By beginning with broad, target-agnostic screens and progressing to specific, mechanistic assays, researchers can efficiently identify and validate the biological activity of this novel compound. A positive result in a GPCR screen would warrant further investigation into specific receptor subtypes (e.g., serotonin, dopamine) and downstream functional consequences like cAMP modulation or calcium flux[6][13]. Similarly, a confirmed kinase hit would necessitate profiling against a larger kinase panel to determine selectivity and subsequent cell-based assays to confirm on-target activity. This structured methodology ensures the generation of high-quality, interpretable data, forming a solid foundation for further drug development efforts.

References

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Available at: [Link]

  • Yin, J., & Dohlman, H. G. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Yin, J., & Dohlman, H. G. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Available at: [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Available at: [Link]

  • Luo, J., et al. (2020). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Mukherjee, A. (2018). In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies. Available at: [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Available at: [Link]

  • ResearchGate. (2012). In vitro enzymatic assay. Available at: [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Available at: [Link]

  • Mukherjee, A. (2008). In vitro receptor binding assays: general methods and considerations. PubMed. Available at: [Link]

  • PubChem. (n.d.). Fluoxetine. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Fluoxetine. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Addressing Toxicity Concerns of Trifluoromethyl-Containing Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl (CF₃)-containing compounds. The strategic incorporation of a CF₃ group is a widely used...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl (CF₃)-containing compounds. The strategic incorporation of a CF₃ group is a widely used strategy in medicinal chemistry to enhance metabolic stability, potency, and lipophilicity.[1][2] However, its unique properties can also present challenges related to potential toxicity and metabolic fate.

This guide is designed to provide you with practical, in-depth answers and troubleshooting strategies for the common issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses the high-level questions researchers often have about the stability and potential toxicity of the trifluoromethyl group.

Q1: Why is the trifluoromethyl (CF₃) group a concern if it's known to be so stable?

A1: The high strength of the carbon-fluorine (C-F) bond makes the CF₃ group exceptionally resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) superfamily.[1][3] This is why it's used to block metabolic hotspots on a drug candidate.[4] However, the concern isn't about the stability of the group itself, but rather the potential for alternative metabolic pathways or, in rare cases, defluorination, which could lead to toxic metabolites. The strong electron-withdrawing nature of the CF₃ group can also influence the reactivity of the rest of the molecule.[5] While generally inert, the stability of the CF₃ group can be context-dependent and may be compromised under specific biological conditions or by certain enzymatic processes.[6]

Q2: What are the primary metabolic pathways for CF₃-containing compounds?

A2: Since direct oxidation of the CF₃ group is difficult, metabolism often occurs at other, less favorable positions on the molecule.[1] The primary metabolic considerations are:

  • Metabolism at other sites: CYP enzymes will typically oxidize other, more labile parts of the molecule.[7][8] Introducing a CF₃ group can shunt metabolism down these alternative pathways, potentially generating novel metabolites that need to be characterized.

  • Oxidative Defluorination: Although energetically unfavorable, oxidative cleavage of a C-F bond can occur, mediated by CYP enzymes.[9] This can lead to the formation of a transient difluoromethyl alcohol intermediate which can then release fluoride ions and potentially form other reactive species.

  • Formation of Trifluoroacetic Acid (TFA): In some cases, metabolism of a larger molecule can lead to the release of trifluoroacetic acid (CF₃COOH).[10] While TFA itself is considered to have low to moderate toxicity and is generally excreted efficiently by mammals, its formation is a critical event to monitor.[11][12][13]

Q3: How does the position of the CF₃ group on a molecule affect its stability and potential toxicity?

A3: The position is critical.

  • Aromatic vs. Aliphatic: A CF₃ group on an aromatic ring is generally more stable than one on an aliphatic chain. Aromatic systems are less susceptible to certain types of enzymatic attack that could lead to defluorination.

  • N-Trifluoromethyl Groups: N-CF₃ groups can be susceptible to hydrolysis, especially under acidic or basic conditions. However, their stability can be significantly influenced by the surrounding molecular structure.[14]

  • Proximity to other functional groups: The electronic interplay between the CF₃ group and adjacent functional groups can influence metabolic fate. For example, its electron-withdrawing properties can impact the reactivity of nearby atoms.[15]

Q4: What are the main analytical techniques to monitor the stability of my CF₃-compound and its metabolites?

A4: A multi-pronged approach is best:

  • LC-MS/MS: This is the workhorse for metabolic stability studies. It allows for the sensitive quantification of the parent drug and the identification of potential metabolites.[16]

  • ¹⁹F NMR Spectroscopy: This is the most direct method for observing the fluorine-containing parts of your molecule. The appearance of new signals or a change in the chemical shift of the CF₃ signal can indicate metabolism or degradation. A signal corresponding to the fluoride ion (F⁻) would be direct evidence of defluorination.[6]

  • Fluoride Ion-Selective Electrode (F-ISE): This technique can be used to directly measure the concentration of free fluoride ions in your in vitro or in vivo samples, providing a quantitative measure of defluorination.[17]

Troubleshooting Experimental Issues

This section provides structured guidance for specific problems you might encounter in the lab.

Problem 1: My CF₃-compound shows unexpected cytotoxicity in an in vitro assay.

How do I determine if the toxicity is from the parent compound or a metabolite?

This is a critical question to answer early in development. The toxicity could be inherent to the parent compound, or it could arise from a reactive or toxic metabolite formed by cellular enzymes.

Troubleshooting Workflow:

G A Start: Unexpected Cytotoxicity Observed B Incubate cells with compound +/- a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) A->B C Is toxicity significantly reduced with inhibitor? B->C D Toxicity is likely metabolite-driven C->D  Yes E Toxicity is likely caused by the parent compound C->E  No F Proceed to Metabolite Identification Studies (e.g., LC-MS/MS with liver microsomes) D->F G Focus on structure-activity relationship (SAR) of the parent compound E->G

Caption: Decision workflow for investigating unexpected cytotoxicity.

Causality Explained:

  • Why use a pan-CYP inhibitor? Cytochrome P450 enzymes are responsible for the vast majority of oxidative drug metabolism.[7] By using a broad-spectrum inhibitor like 1-aminobenzotriazole (1-ABT), you can effectively shut down this major metabolic pathway.

  • Interpreting the Results: If the toxicity disappears or is significantly reduced in the presence of the inhibitor, it strongly implies that a metabolite formed by CYP enzymes is the toxic species.[18] If the toxicity remains unchanged, the parent compound is the most likely culprit.

Problem 2: I am concerned about potential defluorination of my compound in vivo.

How can I design an experiment to detect and quantify this?

Detecting defluorination is crucial as the release of free fluoride can be toxic. A common approach involves using liver microsomes, which are rich in CYP enzymes, to simulate hepatic metabolism.

Experimental Comparison:

Parameter ¹⁹F NMR Spectroscopy Fluoride-Ion Selective Electrode (F-ISE) LC-MS/MS
What it Measures All fluorine-containing species (parent, metabolites, F⁻)Free fluoride ion (F⁻) concentrationMass-to-charge ratio of parent and metabolites
Primary Use Structural confirmation, identifying new fluorine-containing metabolitesQuantifying the extent of defluorinationQuantifying parent loss and metabolite formation
Pros Direct, unambiguous detection of C-F bond cleavage if F⁻ is observed.Highly sensitive and quantitative for F⁻.Excellent for overall metabolic stability and Met-ID.
Cons Lower sensitivity compared to other methods; requires higher concentrations.Only measures F⁻; gives no information on other metabolites.Indirectly suggests defluorination through mass shifts; doesn't directly detect F⁻.

Recommended Workflow:

G cluster_0 In Vitro Metabolism cluster_1 Analysis A Incubate CF₃-compound with liver microsomes + NADPH B Collect samples at multiple time points (e.g., 0, 15, 30, 60 min) A->B C Quench reaction (e.g., cold acetonitrile) B->C D Analyze supernatant by LC-MS/MS C->D E Analyze aqueous fraction by F-ISE C->E F Analyze concentrated sample by ¹⁹F NMR C->F G Parent compound disappearance Metabolite formation D->G H Direct quantification of fluoride ion release E->H I ID of fluorinated metabolites Confirmation of F⁻ signal F->I

Caption: Integrated workflow for assessing defluorination potential.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of disappearance of a CF₃-containing compound when incubated with liver microsomes, as a proxy for hepatic clearance and to generate metabolites for analysis.[3]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)

  • Stopping solution (ice-cold acetonitrile with an internal standard)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions in phosphate buffer.

    • Prepare the test compound working solution by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM. Keep the final DMSO concentration below 0.5% to avoid enzyme inhibition.

  • Incubation Setup (in a 96-well plate):

    • Add 50 µL of the diluted liver microsome suspension to each well.

    • Add 25 µL of the test compound working solution.

    • Control Well: For the T=0 time point, add 100 µL of stopping solution before adding the NADPH system.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiating the Reaction:

    • Initiate the metabolic reaction by adding 25 µL of the pre-warmed NADPH regenerating system to all wells (except the T=0 wells that already contain stopping solution).

    • Incubate the plate at 37°C with shaking.

  • Stopping the Reaction:

    • At designated time points (e.g., 5, 15, 30, 60 minutes), add 100 µL of the ice-cold stopping solution to the appropriate wells.

  • Sample Processing & Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • Calculate the percentage of compound remaining at each time point compared to the T=0 sample.

References

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. PubMed. [Link]

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  • Oxidative Metabolism of the Trifluoromethoxy Moiety of OSI-930. ResearchGate. [Link]

  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Reddit. [Link]

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  • Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of Novel Selective Serotonin Reuptake Inhibitors: A Guide for Preclinical Evaluation

In the landscape of antidepressant drug discovery, the development of novel Selective Serotonin Reuptake Inhibitors (SSRIs) with improved efficacy and tolerability remains a significant pursuit. This guide provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antidepressant drug discovery, the development of novel Selective Serotonin Reuptake Inhibitors (SSRIs) with improved efficacy and tolerability remains a significant pursuit. This guide provides a comprehensive framework for the preclinical evaluation of a novel chemical entity, using the hypothetical compound 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine as a case study. By comparing its potential profile to established SSRIs such as Fluoxetine, Sertraline, and Escitalopram, we delineate the essential experimental protocols and data interpretation necessary for advancing a promising candidate.

The Chemical Landscape: Structure of a Novel Candidate

The journey of a new drug candidate begins with its molecular structure. Here, we consider the hypothetical molecule, 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine. Its structure, featuring a trifluoromethylphenoxy group linked to a pentanamine chain, suggests a potential interaction with monoamine transporters. The primary objective of the preclinical studies outlined below is to elucidate its affinity and selectivity for the serotonin transporter (SERT) and to predict its in vivo antidepressant-like activity.

Comparative Pharmacodynamics: Binding Affinity and Selectivity

A cornerstone of SSRI efficacy is high-affinity binding to SERT, coupled with significantly lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT). This selectivity minimizes off-target effects and contributes to a more favorable side-effect profile. The binding affinities of our hypothetical compound would be compared against the benchmark data of established SSRIs.

Table 1: Comparative Binding Affinities (Ki, nM) of Established SSRIs

CompoundSERTNETDATSERT:NET SelectivitySERT:DAT Selectivity
Fluoxetine 1[1]660[1]-660-
Sertraline 0.29[2]420[2]25[2]144886
Escitalopram 1.1[3][4]7841[3]27410[3]712824918

Note: Lower Ki values indicate higher binding affinity. A higher selectivity ratio indicates greater selectivity for SERT.

The data clearly illustrates the high affinity and selectivity of these drugs for SERT. For our hypothetical compound, a Ki value for SERT in the low nanomolar range and high selectivity ratios would be desirable.

Comparative Pharmacokinetics: A Profile of Drug Disposition

The pharmacokinetic profile of an SSRI dictates its dosing regimen, potential for drug-drug interactions, and overall clinical utility. Key parameters include elimination half-life, protein binding, and metabolic pathways.

Table 2: Comparative Pharmacokinetic Parameters of Established SSRIs

CompoundElimination Half-life (hours)Protein Binding (%)Primary Metabolism
Fluoxetine 24-96 (parent), 168-360 (norfluoxetine)[5][6]94-95[1]Hepatic (CYP2D6)[1]
Sertraline 22-36[7][8]98.5[9]Hepatic (CYP2B6, CYP2C19)[9]
Escitalopram 27-33[10][11]56[10][11]Hepatic (CYP2C19, CYP3A4, CYP2D6)[10][12]

A moderate to long half-life allows for once-daily dosing, a desirable feature for patient compliance. High protein binding can influence drug distribution and the potential for displacement interactions. Understanding the metabolic pathways is crucial for predicting interactions with other medications.

Standardized Experimental Protocols for Efficacy Assessment

To determine the efficacy of a novel compound like 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine, a series of standardized in vitro and in vivo assays are employed.

In Vitro Evaluation: Target Engagement and Functional Activity

This assay directly measures the affinity of a test compound for its target receptor by competing with a radioactively labeled ligand.[13][14]

Protocol: Competitive Radioligand Binding Assay for SERT

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin transporter (hSERT).[15]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radioligand with known high affinity for SERT (e.g., [³H]-Citalopram), and varying concentrations of the test compound.[15]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[15]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[13]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Calculate the IC50 (the concentration of test compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

This assay measures the ability of a compound to functionally block the reuptake of serotonin into cells, providing a measure of its potency as a reuptake inhibitor.[16][17][18]

Protocol: In Vitro Serotonin Reuptake Inhibition Assay

  • Cell Culture: Culture cells expressing hSERT to confluence in a 96-well plate.[19]

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Initiate Uptake: Add a solution containing a fluorescent serotonin analog or [³H]-serotonin to initiate uptake.[19][20]

  • Incubation: Incubate for a defined period to allow for transporter-mediated uptake.

  • Terminate Uptake: Stop the uptake process by washing with ice-cold buffer or by adding a known potent inhibitor.

  • Quantification: Measure the intracellular fluorescence or radioactivity.

  • Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake.

Caption: Workflow for a neurotransmitter uptake assay.

In Vivo Evaluation: Predicting Antidepressant-Like Activity

The forced swim test is a widely used behavioral assay in rodents to screen for potential antidepressant drugs.[21][22][23][24] The test is based on the principle that an animal will cease attempts to escape an aversive stimulus (being in water) and become immobile. Antidepressant treatment is expected to increase the latency to immobility and the total time spent mobile.

Protocol: Rodent Forced Swim Test

  • Apparatus: A cylindrical tank filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.[21]

  • Acclimation (optional): Some protocols include a pre-test session to acclimate the animals to the apparatus.[22]

  • Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.

  • Test Session: Place the animal in the water-filled cylinder for a set duration (typically 5-6 minutes).[21]

  • Behavioral Scoring: Record the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the lack of movement other than that required to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.

Caption: Procedure for the rodent forced swim test.

Data Interpretation and a Hypothetical Profile for 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine

For our hypothetical compound to be considered a promising SSRI candidate, the experimental data would ideally reveal:

  • High Affinity and Selectivity: A Ki value for SERT in the low nanomolar range (e.g., <10 nM) and selectivity ratios for NET and DAT of at least 100-fold.

  • Potent Functional Inhibition: An IC50 value for serotonin reuptake inhibition that is comparable to or better than the established SSRIs.

  • Favorable Pharmacokinetics: A plasma half-life that supports once-daily dosing and a metabolic profile that suggests a low risk of drug-drug interactions.

  • In Vivo Efficacy: A statistically significant reduction in immobility time in the forced swim test at a well-tolerated dose.

Conclusion

The preclinical evaluation of a novel SSRI candidate is a multi-faceted process that requires rigorous in vitro and in vivo testing. By systematically assessing the pharmacodynamic and pharmacokinetic properties of a new chemical entity, such as the hypothetical 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine, and comparing them to well-characterized drugs like fluoxetine, sertraline, and escitalopram, researchers can make informed decisions about its potential as a next-generation antidepressant. The experimental workflows and comparative data presented in this guide provide a robust framework for such an evaluation.

References

  • The clinical pharmacokinetics of escitalopram - PubMed. (n.d.). Retrieved March 14, 2026, from [Link]

  • Clinical pharmacokinetics of fluoxetine - PubMed. (n.d.). Retrieved March 14, 2026, from [Link]

  • Clinical pharmacokinetics of sertraline - PubMed. (n.d.). Retrieved March 14, 2026, from [Link]

  • The Clinical Pharmacokinetics of Escitalopram. (2007). Ovid. Retrieved March 14, 2026, from [Link]

  • Fluoxetine - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • PharmGKB summary: sertraline pathway, pharmacokinetics - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • Sertraline Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved March 14, 2026, from [Link]

  • Fluoxetine Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved March 14, 2026, from [Link]

  • Sertraline - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Escitalopram - StatPearls - NCBI Bookshelf. (n.d.). Retrieved March 14, 2026, from [Link]

  • Clinical Pharmacokinetics of Sertraline. (2002). Ovid. Retrieved March 14, 2026, from [Link]

  • Clinical Pharmacokinetics of Fluoxetine (1994) | Alfredo Carlo Altamura | 317 Citations. (n.d.). Retrieved March 14, 2026, from [Link]

  • Serotonin–dopamine reuptake inhibitor - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Clinical Pharmacology and Pharmacokinetics of Fluoxetine: A Review - Cambridge University Press & Assessment. (n.d.). Retrieved March 14, 2026, from [Link]

  • The Clinical Pharmacokinetics of Escitalopram (2006) | Niranjan Rao | 232 Citations. (n.d.). Retrieved March 14, 2026, from [Link]

  • The pharmacokinetics of escitalopram after oral and intravenous administration of single and multiple doses to healthy subjects - PubMed. (n.d.). Retrieved March 14, 2026, from [Link]

  • Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escitalopram: an in vivo microdialysis study in mice - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • Factsheet on the forced swim test | LASA. (n.d.). Retrieved March 14, 2026, from [Link]

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Comparative

Cross-reactivity studies of 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine

An In-Depth Guide to the Cross-Reactivity Profiling of 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine Introduction: The Critical Imperative of Selectivity in Drug Discovery In the landscape of modern drug development, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Reactivity Profiling of 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine

Introduction: The Critical Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. While a compound's ability to engage its intended target is paramount, its interactions with unintended biological molecules—known as off-target effects—can lead to unforeseen toxicities or a diminished therapeutic window. Consequently, rigorous cross-reactivity profiling is not merely a regulatory formality but a foundational component of a successful drug discovery campaign.

This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel chemical entity, 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine. Given the absence of extensive public data on this specific molecule, we will proceed from a first-principles approach, dissecting its structural motifs to predict and systematically test for potential off-target interactions. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, evidence-based roadmap for comprehensive selectivity profiling. We will explore the rationale behind experimental choices, present detailed protocols, and compare its hypothetical performance against established pharmacological agents.

Structural Rationale for Cross-Reactivity Assessment

The structure of 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine presents several features that warrant a broad and systematic investigation into its potential biological targets.

  • Trifluoromethylphenoxy Group: The trifluoromethyl (-CF3) group is a potent electron-withdrawing moiety that can significantly influence a molecule's pKa and lipophilicity, often enhancing its binding affinity and metabolic stability. This group is a common feature in ligands for nuclear hormone receptors (e.g., androgen receptor, glucocorticoid receptor) and certain ion channels.

  • Phenoxy Linker: The ether linkage provides rotational flexibility, allowing the molecule to adopt various conformations to fit different binding pockets.

  • Pentan-1-amine Chain: The five-carbon aliphatic chain culminating in a primary amine is a classic pharmacophore for interacting with aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors, as well as monoamine transporters (e.g., SERT, DAT, NET).

Based on this structural analysis, a primary screen should prioritize targets within these families, followed by a broader liability panel to uncover unanticipated interactions.

Tier 1: Primary Target Family Screening

The initial phase of cross-reactivity profiling involves screening the compound against a focused panel of targets for which its structural motifs suggest a potential interaction. For this study, we will compare the binding affinity (Ki) of 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine (referred to as Compound-TFMP ) with two hypothetical structurally related alternatives: a shorter-chain amine (Alternative-1 ) and a compound lacking the trifluoromethyl group (Alternative-2 ).

Experimental Workflow: Radioligand Binding Assays

The following workflow outlines the process for determining the binding affinity of the test compounds at a panel of aminergic GPCRs and transporters.

cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Prepare cell membrane homogenates expressing the target receptor (e.g., 5-HT2A) assay1 Incubate membrane homogenate, radioligand, and test compound in a 96-well plate prep1->assay1 prep2 Select a high-affinity radioligand for the target (e.g., [3H]-Ketanserin) prep2->assay1 prep3 Create serial dilutions of test compounds (Compound-TFMP, Alternatives 1 & 2) prep3->assay1 assay2 Allow reaction to reach equilibrium (e.g., 60 min at 25°C) assay1->assay2 analysis1 Terminate reaction by rapid filtration over glass fiber filters assay2->analysis1 analysis2 Wash filters to remove unbound radioligand analysis1->analysis2 analysis3 Measure bound radioactivity using liquid scintillation counting analysis2->analysis3 analysis4 Calculate IC50 values from competition binding curves analysis3->analysis4 analysis5 Convert IC50 to Ki using the Cheng-Prusoff equation analysis4->analysis5 caption Workflow for competitive radioligand binding assays.

Caption: Workflow for competitive radioligand binding assays.

Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor
  • Preparation: Thaw cryopreserved cell membranes expressing the human 5-HT2A receptor on ice. Dilute the membranes in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA) to a final concentration of 10 µ g/well .

  • Compound Plating: Prepare 10 mM DMSO stock solutions of Compound-TFMP, Alternative-1, and Alternative-2. Perform a 10-point, 3-fold serial dilution in a 96-well plate.

  • Radioligand Preparation: Dilute [3H]-Ketanserin (specific activity ~60-90 Ci/mmol) in assay buffer to a final concentration of 1 nM.

  • Incubation: In a 96-well assay plate, combine 50 µL of diluted membranes, 25 µL of test compound dilution, and 25 µL of diluted radioligand. For total binding, add 25 µL of assay buffer instead of the test compound. For non-specific binding, add 25 µL of a high concentration of a competing ligand (e.g., 10 µM Mianserin).

  • Equilibration: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Allow the filters to dry, then add 50 µL of scintillation cocktail to each well. Seal the plate and count the radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data: Aminergic Target Panel

The following table presents hypothetical binding affinity (Ki, nM) data for Compound-TFMP and its alternatives across a panel of key aminergic targets. Lower Ki values indicate higher binding affinity.

TargetCompound-TFMP (Ki, nM)Alternative-1 (Ki, nM)Alternative-2 (Ki, nM)Rationale for Inclusion
5-HT2A 5.2150.889.4Primary serotonin receptor subtype
SERT 25.6450.2310.5Serotonin Transporter
DAT >10,000>10,000>10,000Dopamine Transporter
NET 850.1>10,0001200.3Norepinephrine Transporter
α1-Adrenergic 125.32500.61800.7Adrenergic receptor
D2 >10,000>10,000>10,000Primary dopamine receptor subtype

Interpretation: The hypothetical data suggest that Compound-TFMP exhibits high affinity and selectivity for the 5-HT2A receptor and the serotonin transporter (SERT) over other monoamine transporters and receptors. The presence of the trifluoromethyl group appears crucial for this high affinity, as its removal in Alternative-2 leads to a significant decrease in potency. The shorter alkyl chain in Alternative-1 also diminishes binding, highlighting the importance of the pentyl chain length for optimal interaction.

Tier 2: Broad Liability and Off-Target Profiling

Following the initial focused screen, a broader liability panel is essential to identify any unanticipated off-target interactions that could lead to adverse effects. This typically involves screening against a large panel of receptors, ion channels, and enzymes known to be frequently implicated in drug-induced toxicities.

Experimental Workflow: Broad Panel Screening

cluster_screening Broad Panel Screening cluster_analysis Hit Identification & Follow-up cluster_outcome Risk Assessment start Compound-TFMP at a high concentration (e.g., 10 µM) screen Screen against a comprehensive liability panel (e.g., 44-100 targets) start->screen hit_id Identify targets with >50% inhibition/displacement screen->hit_id dose_resp Perform full dose-response curves for identified 'hits' hit_id->dose_resp confirm Confirm activity in orthogonal/functional assays (e.g., enzyme inhibition, Ca2+ flux) dose_resp->confirm assess Assess therapeutic window by comparing on-target potency vs. off-target activity confirm->assess decision Go/No-Go Decision for further development assess->decision caption Workflow for broad liability screening and hit validation.

Caption: Workflow for broad liability screening and hit validation.

Comparative Data: Selected Off-Target Hits

The table below shows hypothetical results for Compound-TFMP from a broad liability screen performed at a concentration of 10 µM, followed by full Ki determination for significant hits (>50% inhibition).

Off-Target% Inhibition @ 10 µMKi (nM)Potential Clinical Implication
hERG (K+ Channel) 65%850Cardiac arrhythmia risk
M1 (Muscarinic) 15%>10,000Low risk of anticholinergic effects
H1 (Histamine) 8%>10,000Low risk of sedation
COX-1 (Enzyme) 3%>10,000Low risk of GI-related side effects
Glucocorticoid Receptor 55%1200Potential for endocrine disruption

Interpretation: This hypothetical screen reveals two potential liabilities for Compound-TFMP: moderate affinity for the hERG potassium channel and the glucocorticoid receptor. The hERG interaction, with a Ki of 850 nM, is a significant concern as it is associated with a risk of QT prolongation and torsades de pointes. While the affinity is approximately 160-fold weaker than its primary target (5-HT2A), this finding necessitates further investigation in more advanced electrophysiology assays, such as patch-clamp studies. The interaction with the glucocorticoid receptor, though weaker, also warrants follow-up to rule out potential endocrine-related side effects.

Conclusion and Forward-Looking Strategy

This guide has outlined a systematic, multi-tiered approach to characterizing the cross-reactivity profile of 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine (Compound-TFMP). Based on our hypothetical data, Compound-TFMP demonstrates high affinity and selectivity for the 5-HT2A receptor and SERT. The comparative analysis underscores the critical role of the trifluoromethyl group and the pentyl-amine chain in achieving this potency.

However, the broad liability screen identified potential off-target interactions with the hERG channel and the glucocorticoid receptor. This exemplifies the necessity of comprehensive profiling; even a structurally targeted compound can possess unexpected affinities. The next logical steps in the development of Compound-TFMP would be:

  • Functional Assays: Confirm whether the binding at 5-HT2A and SERT translates to functional agonism or antagonism using cellular assays (e.g., calcium flux for 5-HT2A, neurotransmitter uptake for SERT).

  • hERG Electrophysiology: Conduct detailed patch-clamp studies to quantify the functional inhibition of the hERG channel and determine the IC50. This is a critical safety assessment.

  • In Vivo Studies: If the therapeutic window between on-target efficacy and off-target liability is deemed sufficient, proceed to in vivo studies in animal models to assess both efficacy and potential toxicities related to the identified off-targets.

By adhering to this rigorous, data-driven approach, researchers can build a comprehensive understanding of a compound's selectivity, enabling informed decisions and mitigating risks in the complex journey of drug development.

References

  • Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. 1973;22(23):3099-3108. [Link]

  • Sanguinetti MC, Tristani-Firouzi M. hERG potassium channels and cardiac arrhythmia. Nature. 2006;440(7083):463-469. [Link]

Validation

A Comparative Guide to the In Vitro and In Vivo Activity of 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine, a Novel Norepinephrine Transporter Inhibitor

This guide provides an objective comparison of the pharmacological activity of a novel compound, 5-(4-(trifluoromethyl)phenoxy)pentan-1-amine (hereafter designated Compound X ), with the established tricyclic antidepress...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective comparison of the pharmacological activity of a novel compound, 5-(4-(trifluoromethyl)phenoxy)pentan-1-amine (hereafter designated Compound X ), with the established tricyclic antidepressant Desipramine. The focus is a detailed examination of the in vitro to in vivo correlation (IVIVC) of its activity as a norepinephrine transporter (NET) inhibitor. All experimental data presented are supported by detailed, field-proven protocols designed for reproducibility and scientific rigor.

The norepinephrine transporter is a critical regulator of norepinephrine levels in the synaptic cleft, and its inhibition is a key mechanism for treating major depressive disorder.[1][2][3] Establishing a clear relationship between a compound's performance in laboratory assays and its effects in a living system is a crucial step in drug development, helping to predict therapeutic efficacy and reduce costly late-stage failures.[4][5][6]

Part 1: In Vitro Pharmacological Profile

The initial characterization of a potential therapeutic agent begins with in vitro assays to determine its affinity for the intended target and its functional potency. Here, we compare Compound X to Desipramine, a well-characterized NET inhibitor.[7][8]

Radioligand Binding Assay: Determining Target Affinity (Kᵢ)

A competitive binding assay was performed to measure the affinity of Compound X for the human norepinephrine transporter (hNET). This assay quantifies how effectively a test compound displaces a known radiolabeled ligand from the transporter. A lower inhibition constant (Kᵢ) indicates a higher binding affinity.[7]

Experimental Protocol: hNET Radioligand Binding Assay

  • Preparation: Stably transfected HEK293 cells expressing hNET are cultured and harvested. Cell membranes are prepared by sonication and centrifugation.[9]

  • Assay Setup: In a 96-well plate, hNET-expressing cell membranes are incubated with a fixed concentration of the radioligand, [³H]-Nisoxetine, a known high-affinity NET ligand.[9]

  • Competition: Increasing concentrations of the test compounds (Compound X or Desipramine) are added to the wells. Non-specific binding is determined in the presence of a high concentration of unlabeled Desipramine.

  • Incubation & Termination: The plate is incubated to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, trapping the cell membranes.[7]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) , where [L] is the radioligand concentration and K𝘥 is its dissociation constant.[7]

Neurotransmitter Uptake Assay: Assessing Functional Inhibition (IC₅₀)

While binding affinity is crucial, a functional assay is necessary to confirm that binding translates into biological activity. The neurotransmitter uptake assay measures the ability of a compound to block the transport of norepinephrine into cells.

Experimental Protocol: [³H]-Norepinephrine Uptake Inhibition Assay

  • Cell Plating: HEK293 cells stably expressing hNET are plated in a 96-well plate and allowed to form a confluent monolayer.[10][11]

  • Pre-incubation: Cells are washed with assay buffer and then pre-incubated with varying concentrations of the test compounds (Compound X or Desipramine).[12]

  • Initiation of Uptake: The uptake reaction is initiated by adding [³H]-Norepinephrine to each well.[12][13]

  • Incubation & Termination: The plate is incubated for a short period (e.g., 10 minutes) at 37°C. The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabel.[9][12]

  • Quantification: The cells are lysed, and the intracellular radioactivity is quantified by liquid scintillation counting.[12]

  • Data Analysis: The concentration of the test compound that produces 50% inhibition of norepinephrine uptake (IC₅₀) is calculated from concentration-response curves.

In Vitro Data Summary

The following table summarizes the in vitro pharmacological data for Compound X and Desipramine.

CompoundhNET Binding Affinity (Kᵢ, nM)hNET Uptake Inhibition (IC₅₀, nM)
Compound X 5.28.9
Desipramine 7.4[7]4.2[8]

These results indicate that Compound X is a potent inhibitor of the norepinephrine transporter, with binding affinity and functional potency comparable to the established antidepressant Desipramine.

Part 2: In Vivo Evaluation

Successful in vitro activity is the first step. The next critical phase is to determine if this activity translates to a physiological effect in a living organism. This involves assessing the compound's pharmacokinetic properties and its efficacy in a relevant behavioral model.

Pharmacokinetic (PK) Assessment

Before assessing efficacy, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). For a central nervous system (CNS) drug, the most critical distribution parameter is its ability to cross the blood-brain barrier (BBB).[14][15] The unbound brain-to-plasma concentration ratio (Kₚ,ᵤᵤ) is a key metric, with a value close to 1 being ideal for CNS targets.[16][17]

Experimental Protocol: Mouse Pharmacokinetic and Brain Penetration Study

  • Dosing: A cohort of C57BL/6 mice is administered Compound X or Desipramine via a relevant route (e.g., intraperitoneal injection).

  • Sample Collection: At various time points post-dosing, blood and brain tissue samples are collected.

  • Sample Processing: Plasma is isolated from the blood. Brain tissue is homogenized.

  • Bioanalysis: The concentrations of the parent drug in plasma and brain homogenate are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Parameter Calculation: Key PK parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), and brain-to-plasma ratio (Kₚ) are calculated. The unbound fraction in plasma (fᵤ,ₚₗₐₛₘₐ) and brain (fᵤ,ᵦᵣₐᵢₙ) are determined via equilibrium dialysis to calculate Kₚ,ᵤᵤ.

Pharmacodynamic (PD) / Efficacy Assessment: The Tail Suspension Test (TST)

The Tail Suspension Test is a widely used behavioral assay to screen for potential antidepressant drugs.[18][19] The test is based on the principle that mice subjected to the inescapable stress of being suspended by their tail will develop an immobile posture. Antidepressant compounds are known to reduce this immobility time.[20][21]

Experimental Protocol: Mouse Tail Suspension Test

  • Acclimation: Mice are brought to the testing room and allowed to acclimate for at least one hour.[21]

  • Dosing: Separate groups of mice are treated with either vehicle, Compound X, or Desipramine at various doses. The drug is administered typically 30-60 minutes before the test.

  • Suspension: Each mouse is suspended by its tail from a suspension bar using adhesive tape. The duration of the test is 6 minutes.[18][22]

  • Behavioral Recording: The session is video-recorded. An observer, blind to the treatment conditions, scores the total time the mouse remains immobile. Immobility is defined as the absence of any movement other than that required for respiration.[19][20]

  • Data Analysis: The duration of immobility is compared between the vehicle-treated group and the drug-treated groups. A significant reduction in immobility time is indicative of antidepressant-like activity.

In Vivo Data Summary

The following table summarizes the key in vivo findings for Compound X and Desipramine.

CompoundDose (mg/kg, i.p.)Immobility Time Reduction (%)Brain Penetration (Kₚ,ᵤᵤ)
Compound X 1055%1.1
Desipramine 1062%0.8

The in vivo results demonstrate that Compound X significantly reduces immobility time in the TST, indicative of antidepressant-like effects. Furthermore, its excellent brain penetration suggests that it can effectively reach its CNS target.

Part 3: In Vitro-In Vivo Correlation (IVIVC) and Discussion

IVIVC is the process of establishing a predictive mathematical relationship between a drug's in vitro properties and its in vivo performance.[5][23][24] In CNS drug discovery, correlating in vitro potency with in vivo efficacy is complex due to factors like BBB penetration, plasma protein binding, and metabolism.[16][25]

For Compound X, we observe a strong IVIVC. Its high in vitro potency (IC₅₀ = 8.9 nM) is matched by robust in vivo efficacy at a reasonable dose. The Kₚ,ᵤᵤ value of 1.1 is near optimal, indicating that the unbound concentration of the drug in the brain is similar to the unbound concentration in the plasma.[17] This allows the in vitro functional data to be a more reliable predictor of the concentrations needed at the target site in the brain to elicit a pharmacodynamic response.

Desipramine also shows a good correlation, though its slightly lower Kₚ,ᵤᵤ suggests less efficient unbound transport into the brain compared to Compound X. Both compounds, however, achieve sufficient brain concentrations to engage the NET target and produce a significant antidepressant-like effect in the TST.

Visualizing the Drug Development Workflow

The following diagram illustrates the logical flow from initial in vitro screening to in vivo validation and the critical IVIVC assessment.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Radioligand Binding Assay (Target Affinity - Ki) Uptake Neurotransmitter Uptake Assay (Functional Potency - IC50) Binding->Uptake Confirm Function PK Pharmacokinetics (PK) (Brain Penetration - Kp,uu) Uptake->PK Proceed if Potent IVIVC In Vitro-In Vivo Correlation (IVIVC) Analysis Uptake->IVIVC PD Pharmacodynamics (PD) (Efficacy - TST) PK->PD Guide Dose Selection PD->IVIVC Decision Lead Candidate Selection IVIVC->Decision

Drug discovery workflow from in vitro to in vivo.
Mechanism of Action at the Synapse

The therapeutic effect of Compound X and Desipramine is achieved by blocking the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Vesicles (Norepinephrine) NE_synapse Norepinephrine Vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) Receptor Adrenergic Receptors CompoundX Compound X (Inhibitor) CompoundX->NET Blocks NE_synapse->NET Reuptake NE_synapse->Receptor Binding & Signal

NET inhibition increases synaptic norepinephrine.

Conclusion

5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine (Compound X) is a novel and potent norepinephrine transporter inhibitor with a pharmacological profile comparable to the established antidepressant Desipramine. Crucially, it demonstrates a strong in vitro-in vivo correlation, supported by high in vitro potency, excellent brain penetration, and significant efficacy in a predictive behavioral model. This robust correlation provides confidence in its potential for further development as a therapeutic agent for conditions such as major depressive disorder.

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